N-(4-fluorophenyl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
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Description
N-(4-fluorophenyl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H19F2N5OS2 and its molecular weight is 447.52. The purity is usually 95%.
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Biological Activity
N-(4-fluorophenyl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. Its structure incorporates a thiadiazole ring, a piperazine moiety, and a fluorinated phenyl group, which contribute to its pharmacological properties.
Structural Characteristics
The compound features:
- Thiadiazole Ring : Known for various pharmacological properties.
- Piperazine Moiety : Enhances interaction with biological targets.
- Fluorinated Phenyl Group : May increase lipophilicity and stability.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have demonstrated efficacy against various cancer cell lines:
Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF-7 (breast cancer) | 12.5 | Induces apoptosis |
Compound B | A549 (lung cancer) | 0.2 | Cell cycle arrest |
Compound C | HeLa (cervical cancer) | 4.2 | Inhibits proliferation |
These compounds often exhibit mechanisms such as apoptosis induction and cell cycle arrest, making them promising candidates for further development as anticancer agents .
Mechanistic Insights
Research indicates that the mechanism of action involves:
- Inhibition of Key Enzymes : Such as carbonic anhydrases (CA II and CA IX), which are implicated in tumor growth and metastasis.
- Induction of Apoptosis : By altering the Bax/Bcl-2 ratio and activating caspases .
For example, studies on related thiadiazole derivatives have shown decreased viability in human leukemia and solid tumor models, suggesting a broad spectrum of activity against different cancer types .
In Vitro Studies
A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of related thiadiazole derivatives. The results indicated significant cytotoxicity against various cancer cell lines with selectivity towards malignant cells over normal cells .
In Vivo Studies
In vivo studies involving xenograft models have demonstrated that certain derivatives can significantly reduce tumor growth without overt toxicity to normal tissues. This highlights their potential for therapeutic applications in oncology .
Comparative Analysis with Similar Compounds
The unique structural features of this compound can be contrasted with other similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Compound D | Benzothiazole instead of thiadiazole | Anticancer |
Compound E | Methyl substitution on phenyl | Antimicrobial |
Compound F | Pyridine instead of piperazine | Antiviral |
The presence of the fluorinated piperazine moiety in this compound may enhance its binding affinity to biological targets compared to these other compounds.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[[5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N5OS2/c21-14-1-5-16(6-2-14)23-18(28)13-29-20-25-24-19(30-20)27-11-9-26(10-12-27)17-7-3-15(22)4-8-17/h1-8H,9-13H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDELPMQOGVLLMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NN=C(S3)SCC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.